N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Description
N-(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a 1,3,4-thiadiazole derivative featuring a (2-chlorophenyl)methylsulfanyl group at position 5 and a 2-phenylacetamide moiety at position 2. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s structure combines lipophilic (2-chlorophenyl) and hydrogen-bonding (acetamide) groups, making it a candidate for targeted drug discovery.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-14-9-5-4-8-13(14)11-23-17-21-20-16(24-17)19-15(22)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECABLLSNIVQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorobenzylthiol: This is achieved by reacting 2-chlorobenzyl chloride with sodium hydrosulfide in an aqueous medium.
Cyclization to form 1,3,4-thiadiazole: The 2-chlorobenzylthiol is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring.
Acylation: The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Core
(a) Alkyl/Aryl Sulfanyl Modifications
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide ():
This analog replaces the (2-chlorophenyl)methyl group with a methylsulfanyl group. Crystallographic data (Acta Cryst. E65, o2138) show planar thiadiazole rings, enabling π-π stacking. However, the smaller methyl group reduces lipophilicity (ClogP ≈ 1.2 vs. ~3.5 for the target compound), likely diminishing membrane permeability .- The 4-chlorophenoxyacetamide moiety introduces ether linkage flexibility, contrasting with the rigid phenylacetamide in the target compound .
(b) Dual Sulfanyl Derivatives
- 2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (): Dual sulfanyl groups at positions 2 and 5 create a disulfide-like structure, which may participate in redox reactions or metal chelation.
Modifications in the Acetamide Moiety
(a) Substituted Phenyl Groups
- This compound’s trifluoromethyl group may improve blood-brain barrier penetration relative to the target’s unsubstituted phenyl .
(b) Heterocyclic Replacements
- 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide ():
Replacement of thiadiazole with oxadiazole alters electronic properties (e.g., reduced sulfur-mediated π-π interactions). The methoxycarbonyl group introduces ester functionality, which may affect hydrolysis rates compared to the stable acetamide in the target compound .
Physicochemical and Pharmacokinetic Properties
The target compound’s moderate ClogP and polar surface area (TPSA) suggest balanced solubility and permeability, favorable for oral bioavailability compared to highly lipophilic analogs (e.g., ) .
Biological Activity
N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a thiadiazole derivative notable for its diverse biological activities. Thiadiazoles are a class of heterocyclic compounds that have gained attention due to their potential therapeutic properties, including antimicrobial, antiviral, and anticancer effects. This article provides a detailed overview of the compound's biological activity based on various studies and findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A thiadiazole ring .
- A chlorophenyl group .
- An acetanilide moiety .
The molecular formula is , with a molecular weight of approximately 346.88 g/mol.
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown effectiveness against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has demonstrated promising anticancer properties in several studies:
- Cytotoxicity Assays : In vitro cytotoxicity tests against human cancer cell lines (e.g., HT-29, A431, and PC3) revealed that it induces apoptosis and inhibits cell proliferation. The mechanism involves the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in treated cells .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A431 | 9.6 | Induction of apoptosis via Bax/Bcl-2 modulation |
| HT-29 | 5.36 | Cell cycle arrest at G2/M phase |
| PC3 | 7.56 | Inhibition of VEGFR signaling |
The biological activity of this compound can be attributed to its ability to:
- Inhibit Enzymatic Activity : It targets specific enzymes involved in cell signaling pathways related to cancer progression and microbial resistance.
- Interfere with DNA Replication : The compound disrupts the replication process in cancer cells by targeting key proteins involved in DNA synthesis.
Study 1: Evaluation of Antitumor Activity
A study assessed the cytotoxic effects of various thiadiazole derivatives, including this compound. Results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil .
Study 2: Apoptosis Induction Mechanism
Further investigations into the apoptotic effects revealed that treatment with the compound led to increased levels of caspase activation and changes in mitochondrial membrane potential in cancer cells. This suggests that it may serve as a potent agent for inducing programmed cell death in malignancies .
Comparative Analysis with Similar Compounds
When compared with other thiadiazole derivatives, this compound stands out for its dual action as both an antimicrobial and anticancer agent. For instance:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Moderate | Low |
| 2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
